Comparison of Predicted Physicochemical Properties with a Mono-Halogenated Analog
The lipophilicity of 2-bromo-1-chloro-3-nitrobenzene, measured by its calculated LogP (octanol-water partition coefficient), is higher than that of a mono-halogenated analog, 1-chloro-3-nitrobenzene. This difference impacts its behavior in biological systems and chromatographic separations [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.53 |
| Comparator Or Baseline | 1-chloro-3-nitrobenzene (LogP ~2.46) |
| Quantified Difference | ΔLogP = +1.07 |
| Conditions | Calculated value (in silico prediction) |
Why This Matters
Higher LogP indicates greater lipophilicity, which can be a critical factor when designing molecules for membrane permeability or when selecting appropriate extraction and purification protocols.
- [1] Acmechem. 2-Bromo-1-chloro-3-nitrobenzene. CAS Number: 19128-48-4. https://acmechem.com.cn (accessed 2026-04-15). View Source
